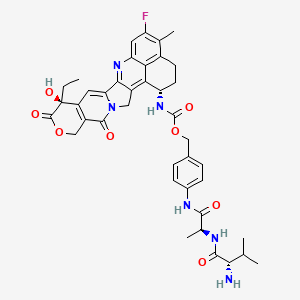
Val-Ala-PABC-Exatecan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Ala-PABC-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Val-Ala-PABC, and Exatecan, a topoisomerase I inhibitor. This compound is particularly significant in the field of cancer treatment due to its ability to selectively deliver cytotoxic agents to tumor cells, thereby minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Val-Ala-PABC-Exatecan is synthesized through a series of chemical reactions involving the conjugation of Exatecan to the Val-Ala-PABC linker. The process typically involves enzymatic glycan remodeling and metal-free click chemistry. The linker-payload, bicyclononyne carbamoyl sulfamide Val-Ala-PABC Exatecan, is site-specifically conjugated at asparagine 297 of the heavy chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Ala-PABC-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Val-Ala-PABC-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and mechanisms.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Val-Ala-PABC-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme, preventing it from unwinding DNA strands, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Ala-PABC-Doxorubicin: Another ADC linker-payload combination used in cancer treatment.
Val-Ala-PABC-Monomethyl Auristatin E: A compound used in the synthesis of ADCs targeting different cancer types
Uniqueness
Val-Ala-PABC-Exatecan is unique due to its high specificity and potency in targeting topoisomerase I. It is less susceptible to multi-drug resistance mechanisms compared to other similar compounds, making it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C40H43FN6O8 |
|---|---|
Poids moléculaire |
754.8 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1 |
Clé InChI |
ZACAMCPLQSLRJF-PICQSYHMSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


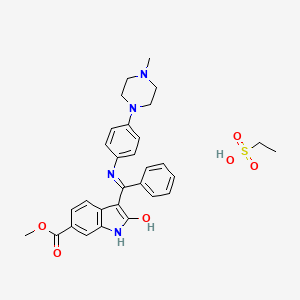

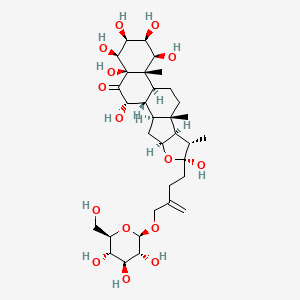
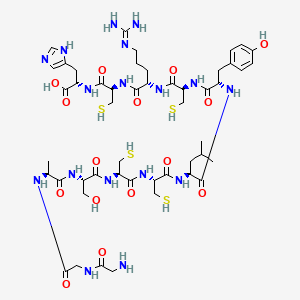
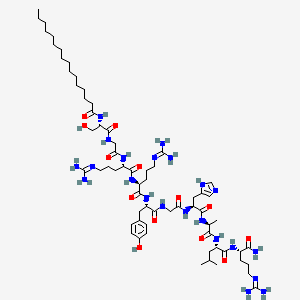
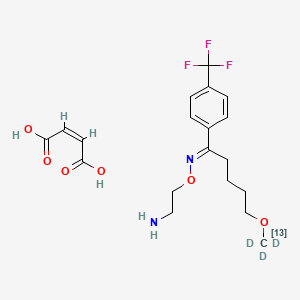
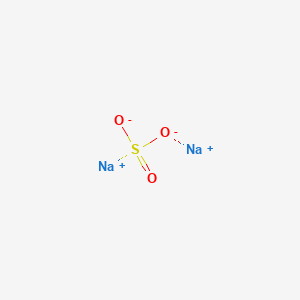
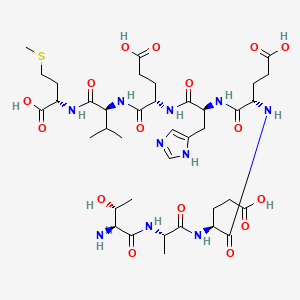
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
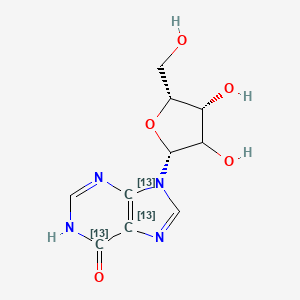
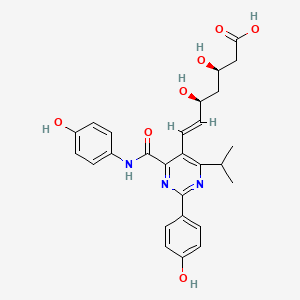
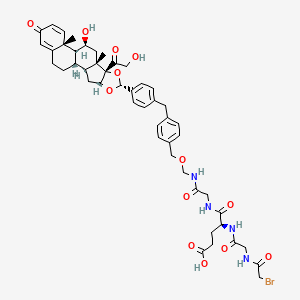
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

